![molecular formula C17H14N4O5S B2797596 3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1291871-01-6](/img/structure/B2797596.png)
3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Description
The compound “3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a biochemical used for proteomics research . It has a molecular formula of C17H14N4O5S and a molecular weight of 386.38 .
Synthesis Analysis
The synthesis of this compound and its analogues often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality, comprehensively exploring the reaction scope .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. Its molecular weight is 386.38 .Safety and Hazards
Future Directions
The triazoloquinoxaline scaffold, to which this compound belongs, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . This suggests that future research could focus on developing such protocols, as well as further exploring the biological activity of these compounds.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-13-8-7-10(9-14(13)26-2)27(23,24)17-15-18-16(22)11-5-3-4-6-12(11)21(15)20-19-17/h3-9,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZMMSLRVGVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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